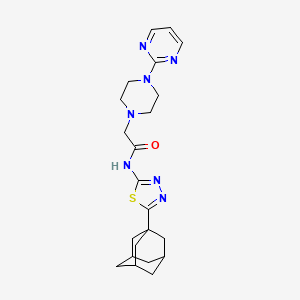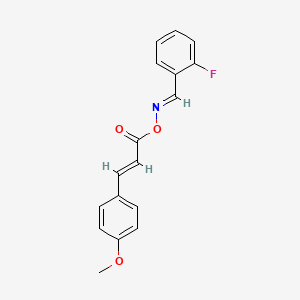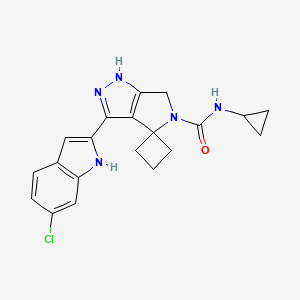
Pip5K1C-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pip5K1C-IN-1 is a chemical compound known for its inhibitory effects on phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). This enzyme plays a crucial role in various cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the fields of cancer, chronic pain, and viral infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pip5K1C-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This step involves the construction of the core chemical structure through a series of reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to enhance the compound’s inhibitory activity. Common reactions include alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Pip5K1C-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced analogs, which may exhibit different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against PIP5K1C.
Wissenschaftliche Forschungsanwendungen
Pip5K1C-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of PIP5K1C in various chemical pathways.
Biology: Employed in cellular studies to investigate the effects of PIP5K1C inhibition on cell signaling, migration, and endocytosis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, chronic pain, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PIP5K1C.
Wirkmechanismus
Pip5K1C-IN-1 exerts its effects by inhibiting the activity of phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate to produce phosphatidylinositol 4,5-bisphosphate, a lipid second messenger involved in various cellular processes. By inhibiting PIP5K1C, this compound disrupts these processes, leading to altered cell signaling, reduced cell migration, and impaired endocytosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound 30 and Compound 33: Newly discovered PIP5K1C inhibitors that exhibit high kinase selectivity and low clearance rates in mice.
Uniqueness
Pip5K1C-IN-1 is unique due to its specific inhibitory action on PIP5K1C, making it a valuable tool in studying the enzyme’s role in cellular processes and its potential as a therapeutic target. Its effectiveness in various biological assays and potential therapeutic applications further distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C20H20ClN5O |
|---|---|
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
3-(6-chloro-1H-indol-2-yl)-N-cyclopropylspiro[1,6-dihydropyrrolo[3,4-c]pyrazole-4,1'-cyclobutane]-5-carboxamide |
InChI |
InChI=1S/C20H20ClN5O/c21-12-3-2-11-8-15(23-14(11)9-12)18-17-16(24-25-18)10-26(20(17)6-1-7-20)19(27)22-13-4-5-13/h2-3,8-9,13,23H,1,4-7,10H2,(H,22,27)(H,24,25) |
InChI-Schlüssel |
LLAWYVWENAOOFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
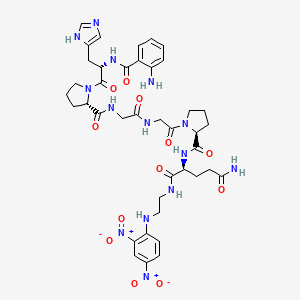
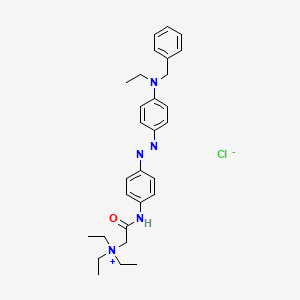
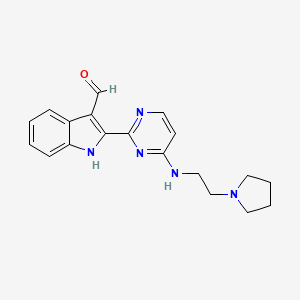

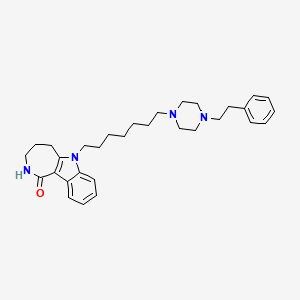
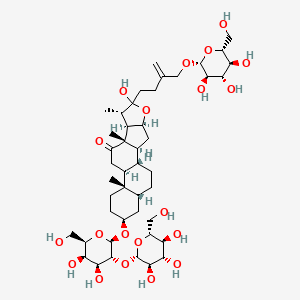
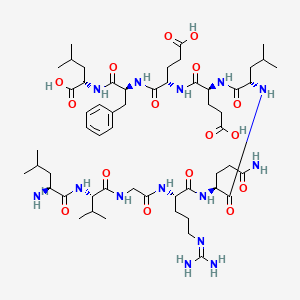
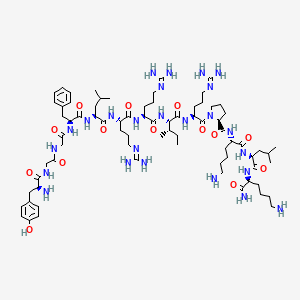
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
